N1-(4-methoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
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Description
N1-(4-methoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H25N3O3 and its molecular weight is 367.449. The purity is usually 95%.
BenchChem offers high-quality N1-(4-methoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-methoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dopamine Agonist Properties
Research on N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, similar in structure to the compound of interest, has demonstrated dopamine-like activity in dilating the renal artery. These studies highlight the potential of such compounds to mimic or influence dopamine pathways, suggesting applications in neurological conditions where dopamine modulation is beneficial (Jacob et al., 1981).
Cardiovascular and Smooth Muscle Effects
Compounds like 1-methyl-3,4-dihydro- and 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives have been evaluated for their effects on blood pressure, respiration, and smooth muscle. These studies contribute to our understanding of how structural modifications can influence physiological responses, which may guide the development of new cardiovascular drugs (Hjort et al., 1942).
Synthesis and Chemical Properties
Research on the synthesis and chemical properties of related tetrahydroquinolin-4-ones and tetrahydro-1-benzazepin-5-ones provides insight into chemical reactions and transformations these compounds can undergo. This knowledge is crucial for the design and development of new compounds with potential therapeutic applications (Proctor et al., 1972).
Neuropharmacological Applications
The blockade of orexin-1 receptors by specific antagonists, derived from tetrahydroisoquinoline structures, indicates a role in sleep modulation and the potential for treating insomnia or other sleep disorders without hypnotic effects. This research suggests that similar compounds might be explored for their effects on the orexin system, which is involved in regulating wakefulness and arousal (Bonaventure et al., 2015).
Antibacterial and Antifungal Applications
The discovery of new tetrahydroquinoline antibiotics, such as helquinoline, from cultures of Janibacter limosus, highlights the potential of tetrahydroquinoline derivatives in combating bacterial and fungal infections. This suggests that compounds with similar structures could be investigated for their antimicrobial properties (Asolkar et al., 2004).
properties
IUPAC Name |
N'-(4-methoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-24-13-3-4-16-14-15(5-10-19(16)24)11-12-22-20(25)21(26)23-17-6-8-18(27-2)9-7-17/h5-10,14H,3-4,11-13H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCITGZWRHEQGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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